4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline
Overview
Description
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of phenoxyethoxy and propoxybenzyl groups attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline typically involves a multi-step process:
Formation of 2-Phenoxyethanol: This can be achieved by the reaction of phenol with ethylene oxide under basic conditions.
Synthesis of 2-Phenoxyethoxybenzyl Chloride: The 2-phenoxyethanol is then reacted with benzyl chloride in the presence of a base to form 2-phenoxyethoxybenzyl chloride.
Preparation of 2-Propoxybenzylamine: This involves the reaction of 2-propoxybenzyl chloride with ammonia or an amine source.
Final Coupling Reaction: The 2-phenoxyethoxybenzyl chloride is then reacted with 2-propoxybenzylamine under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)-N-(2-propoxybenzyl)aniline: Similar structure with a methoxy group instead of a phenoxy group.
4-(2-Phenoxyethoxy)-N-(2-butoxybenzyl)aniline: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline is unique due to the specific combination of phenoxyethoxy and propoxybenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2-phenoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-2-16-28-24-11-7-6-8-20(24)19-25-21-12-14-23(15-13-21)27-18-17-26-22-9-4-3-5-10-22/h3-15,25H,2,16-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDRXLURUCDDDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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